molecular formula C9H13NO2 B2830674 (2R)-2-(6-Methoxypyridin-2-yl)propan-1-ol CAS No. 2248185-01-3

(2R)-2-(6-Methoxypyridin-2-yl)propan-1-ol

Cat. No.: B2830674
CAS No.: 2248185-01-3
M. Wt: 167.208
InChI Key: DDLXPSDWQJHSGQ-ZETCQYMHSA-N
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Description

(2R)-2-(6-Methoxypyridin-2-yl)propan-1-ol is a chiral compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a hydroxyl group at the 1-position of the propan-2-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine as the starting material.

    Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with 6-methoxypyridine to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Asymmetric Synthesis: Using chiral catalysts to directly synthesize the (2R)-enantiomer.

    Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (2R)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(6-Methoxypyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The ketone can be reduced back to the alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-one.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(6-Methoxypyridin-2-yl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The methoxy group and the hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(6-Methoxypyridin-2-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-(6-Methoxypyridin-2-yl)ethanol: A similar compound with a shorter side chain.

    2-(6-Methoxypyridin-2-yl)propan-2-ol: A compound with a different substitution pattern on the side chain.

Uniqueness

(2R)-2-(6-Methoxypyridin-2-yl)propan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. The presence of the methoxy group at the 6-position of the pyridine ring also contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(2R)-2-(6-methoxypyridin-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(6-11)8-4-3-5-9(10-8)12-2/h3-5,7,11H,6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLXPSDWQJHSGQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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